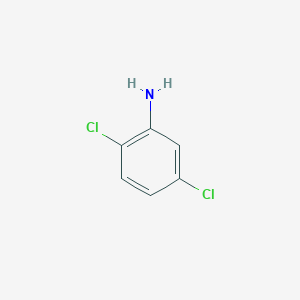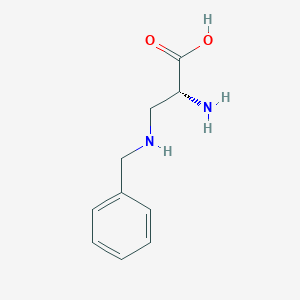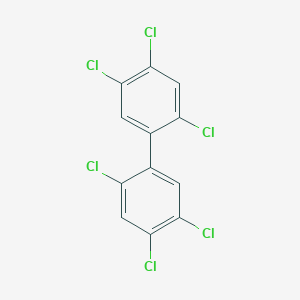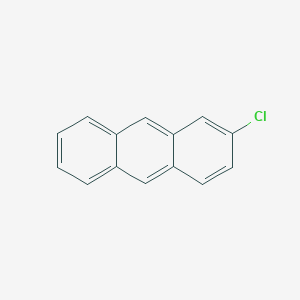
2-Chloroanthracene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chloroanthracenes, including 2-chloroanthracene, involves strategies like halogenation of anthracene derivatives or cyclotrimerization reactions. For instance, the synthesis of related chlorinated ethanoanthracenes and halogenated anthracenes demonstrates the complexity and variety of synthetic approaches used to introduce chlorine atoms into the anthracene framework (Sultan et al., 2017); (Hoffmann et al., 2019).
Molecular Structure Analysis
The molecular structure of chloroanthracenes, including 2-chloroanthracene, is characterized by the presence of a chlorine atom attached to the anthracene ring, significantly affecting its electronic and spatial configuration. X-ray crystallography and density functional theory (DFT) calculations are commonly used to elucidate these structures, revealing insights into the stability, polarity, and electronic distribution within these molecules (Sultan et al., 2017).
Chemical Reactions and Properties
Chloroanthracenes participate in various chemical reactions, exploiting the reactivity of the chlorine atom for further functionalization or participating in photodimerization processes. The presence of chlorine influences the reactivity towards nucleophilic substitutions, and the compound's ability to undergo photodimerization under specific conditions (Turowska-Tyrk & Grześniak, 2004).
Physical Properties Analysis
The physical properties of 2-chloroanthracene, such as melting point, solubility, and crystalline structure, are influenced by the chloro substituent. These properties are critical for determining the compound's behavior in various environments and applications. The structure, particularly the planarity and symmetry of the anthracene core, affects its packing in the solid state and its optical properties (Yannoni et al., 1965).
Chemical Properties Analysis
2-Chloroanthracene exhibits specific chemical properties that distinguish it from other anthracene derivatives. The electron-withdrawing effect of the chlorine atom affects the electronic properties of the molecule, influencing its reactivity, photophysical behavior, and interactions with other chemical entities. This reactivity is pivotal in organic synthesis, where 2-chloroanthracene can serve as a building block for more complex molecules (Schoonenboom & Olie, 1995).
Applications De Recherche Scientifique
Formation of PCDDs and PCDFs : 2-Chloroanthracene has been studied as a model compound for carbon in the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in model fly ash systems. The study found that the formation of PCDDs and PCDFs from anthracene reaches a maximum around 300°C and identified many chlorinated products from 2-chloroanthracene, suggesting the recombination of degradation products (Schoonenboom & Olie, 1995).
Chlorination Reactions : Research into the binary phase chlorination of aromatic hydrocarbons with solid copper(II) chloride revealed that anthracene is selectively chlorinated to give a quantitative yield of 9-chloroanthracene. The study provides insights into the reaction mechanism of chlorination, which is significant for understanding the chemical behavior of chlorinated anthracenes like 2-chloroanthracene (Tanimoto et al., 1979).
Copolymerization with Butadiene : 2-Chloroanthracene has been copolymerized with butadiene in various conditions, showing different incorporation rates. This research provides insights into the use of chloroanthracenes in polymer chain modifications and the effects of different isomers on polymerization (Marvel & Johnson, 1956).
Oxygen Quenching in Solid State : Studies on crystalline 2-chloroanthracene have observed a gradual increase in delayed fluorescence intensity under constant light irradiation. This behavior is consistent with a triplet exciton-oxygen interaction, offering insights into the photophysical properties of chloroanthracenes (Johnson et al., 1971).
Atmospheric Reaction Kinetics : The gas-phase atmospheric reaction of 9-chloroanthracene with NO3 radical in the presence of NOx has been investigated to understand the chemical transformations, degradation products, and transport capacity of chloroanthracenes in the atmosphere. This research is vital for assessing the environmental impact and behavior of such compounds (Dang et al., 2015).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Mécanisme D'action
Mode of Action
The exact mode of action of 2-Chloroanthracene is currently unknown due to the lack of comprehensive studies on this compound . It is known that anthracene and its derivatives can intercalate into dna, disrupting its structure and function .
Biochemical Pathways
2-Chloroanthracene and other anthracene derivatives are formed through various mechanistic pathways during the combustion process .
Pharmacokinetics
As a lipophilic compound, it is likely to have good absorption and distribution within the body, but its metabolism and excretion would depend on various factors including the organism’s enzymatic capabilities .
Result of Action
Anthracene and its derivatives are known to be potentially carcinogenic due to their ability to intercalate into dna and disrupt its structure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloroanthracene . For instance, the presence of other pollutants, temperature, and pH can affect its solubility, bioavailability, and toxicity .
Propriétés
IUPAC Name |
2-chloroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFINXQLBMJDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049230 | |
| Record name | 2-Chloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroanthracene | |
CAS RN |
17135-78-3 | |
| Record name | 2-Chloroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17135-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthracene, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017135783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Chloroanthracene?
A1: 2-Chloroanthracene (molecular formula: C14H9Cl, molecular weight: 212.68 g/mol) is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. While spectroscopic data is not extensively detailed in the provided abstracts, [] explores the time-resolved emission properties of 2-methoxyanthracene derivatives, including insights relevant to understanding the photophysical behavior of similar anthracene structures.
Q2: How does the structure of 2-Chloroanthracene relate to its bioactivity?
A2: Research suggests that the position of the chlorine atom in chloroanthracene isomers influences their effects on gap junctional intercellular communication (GJIC) and mitogen-activated protein kinase (MAPK) activity. [] specifically highlights that 2-Chloroanthracene, possessing a "bay-like" region due to the chlorine atom's position, effectively inhibited GJIC and stimulated MAPK activity in rat liver epithelial cells. This contrasted with linear isomers lacking the bay-like region, which did not exhibit these effects.
Q3: Are there any known instances of microbial degradation of 2-Chloroanthracene?
A3: Yes, a study identified a bacterial strain, Rhodococcus S1, capable of utilizing 2-Chloroanthracene as a sole carbon source. [] Interestingly, this bacterium exhibited specificity, readily degrading 2-Chloroanthracene and 2-methylanthracene but not their 1- or 9-substituted counterparts. This suggests a narrow substrate specificity for the initial enzyme involved in anthracene degradation by Rhodococcus S1.
Q4: Has 2-Chloroanthracene been studied in the context of PCDD/PCDF formation?
A4: Yes, 2-Chloroanthracene has been investigated as a model compound for understanding the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). [] This research revealed that 2-Chloroanthracene, under specific conditions, can lead to the formation of various chlorinated products, including PCDDs/PCDFs, chlorinated anthracenes, naphthalenes, and benzylnaphthalenes. This suggests a complex reaction pathway with multiple intermediates involved in PCDD/PCDF formation from 2-Chloroanthracene.
Q5: What applications does 2-Chloroanthracene have in material science?
A5: While the provided research doesn't delve into specific material science applications of 2-Chloroanthracene, one study demonstrates its use in single-molecule manipulation studies. [] This research investigated the adsorption and tip-induced chemistry of 2-Chloroanthracene on a titanium dioxide surface using scanning tunneling microscopy (STM). The ability to manipulate and study single molecules of 2-Chloroanthracene on surfaces highlights its potential in nanoscience and surface chemistry research.
Q6: How is 2-Chloroanthracene analyzed and quantified in complex mixtures?
A6: Phase-resolved fluorescence spectroscopy (PRFS) offers a sensitive method for simultaneously determining 2-Chloroanthracene in mixtures containing other anthracene derivatives. [] This technique leverages the unique fluorescence properties of each compound, allowing for their individual quantification even in complex matrices.
Q7: What are the environmental implications associated with 2-Chloroanthracene?
A7: While the provided abstracts do not directly address the environmental fate and ecotoxicological effects of 2-Chloroanthracene, its identification as a precursor to PCDD/Fs [] raises significant concerns. PCDD/Fs are persistent organic pollutants known for their toxicity and bioaccumulation potential, posing risks to human and environmental health. This underscores the importance of understanding the formation, transport, and fate of 2-Chloroanthracene in the environment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
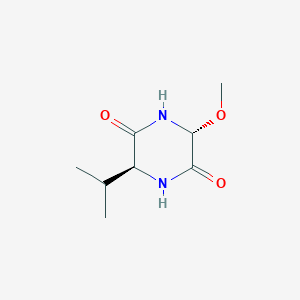

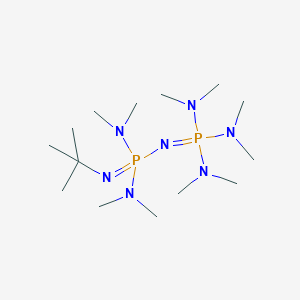

![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)
